molecular formula C12H13BrN2O2S B1405267 4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 2034157-56-5

4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide

Cat. No.: B1405267
CAS No.: 2034157-56-5
M. Wt: 329.21 g/mol
InChI Key: JMDCSPJMHOBQGO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
4,7-Dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide (molecular formula: C₁₂H₁₃BrN₂O₂S) is a hydrobromide salt featuring a benzo[d]thiazole core substituted with methoxy groups at positions 4 and 7, a propargyl (prop-2-yn-1-yl) group at position 3, and an imine functional group . The compound’s structure is stabilized by resonance between the thiazole ring and the imine moiety, with the hydrobromide counterion enhancing its crystallinity and solubility in polar solvents.

  • Diazonium salt coupling with N-acyl-N'-aryl thioureas in the presence of sodium tert-butoxide .
  • Cyclization reactions involving α-active methylene ketones and aromatic amines .

Properties

IUPAC Name

4,7-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-imine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S.BrH/c1-4-7-14-10-8(15-2)5-6-9(16-3)11(10)17-12(14)13;/h1,5-6,13H,7H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDCSPJMHOBQGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N)N2CC#C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the prop-2-yn-1-yl group: This step involves the alkylation of the benzo[d]thiazole core with propargyl bromide in the presence of a base such as potassium carbonate.

    Formation of the hydrobromide salt: The final step involves the treatment of the compound with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds within the benzo[d]thiazole family exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzo[d]thiazole can possess significant antibacterial and antifungal properties. This suggests that 4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide may similarly exhibit antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Potential : The structural features of this compound may allow it to act as an anticancer agent. Compounds containing benzo[d]thiazole moieties have been reported to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical transformations. Its unique functional groups facilitate reactions such as:

  • Coupling Reactions : The propargyl substituent allows for coupling with other electrophiles, which can be employed in the synthesis of more complex organic molecules.
  • Functionalization : The methoxy groups can be utilized for further functionalization, enabling the development of derivatives with tailored properties for specific applications .

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial properties of various benzo[d]thiazole derivatives, compounds were evaluated against several bacterial strains. Results indicated that certain derivatives exhibited significant inhibitory effects on growth, suggesting that 4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide could potentially be developed into an effective antimicrobial agent .

Case Study 2: Anticancer Activity Exploration

Another investigation focused on the anticancer activity of related benzo[d]thiazole compounds demonstrated their ability to induce apoptosis in cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity. This supports the hypothesis that 4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide may also display similar anticancer properties due to its unique structure .

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and properties of 4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide with structurally related compounds:

Compound Substituents Molecular Formula Key Properties Reference
4,7-Dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide 4,7-OCH₃; 3-propargyl; hydrobromide salt C₁₂H₁₃BrN₂O₂S Enhanced solubility due to methoxy groups; potential for click chemistry via alkyne
4-Chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide 4-Cl; 3-propargyl; hydrobromide salt C₁₀H₈BrClN₂S Reduced solubility compared to methoxy analog; higher reactivity due to Cl
3-Allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine hydrobromide 5,7-CH₃; 3-allyl; hydrobromide salt C₁₂H₁₅BrN₂S Lower molecular weight (299.23 vs. 303.61); allyl group enables polymerization
3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones Oxadiazole-linked methyl group at position 3; ketone at position 2 C₁₄H₁₀N₂O₂S (varies) Antifungal activity (e.g., MIC = 8–32 µg/mL against Candida albicans)
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide Methoxyphenyl-thiazole core; hydrazine substituent C₁₀H₁₂BrN₃OS Cardioprotective activity (superior to Levocarnitine in hypoxia models)

Spectroscopic Data

  • NMR : Imine protons in similar compounds resonate at δ 7.0–7.7 ppm (¹H-NMR), while methoxy groups appear as singlets at δ 3.8–4.0 ppm .
  • IR: Stretching vibrations for C=N (imine) are observed at 1595–1650 cm⁻¹, and N-H bonds (in non-salt forms) at 3300–3400 cm⁻¹ .

Biological Activity

4,7-Dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide (CAS: 2034157-56-5) is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are recognized for their diverse biological activities, making them valuable in medicinal chemistry. The unique structure of this compound, characterized by methoxy and propargyl substituents, enhances its potential interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of 4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide is C12H13BrN2O2S, with a molecular weight of 329.21 g/mol. The compound features a benzo[d]thiazole core, which is crucial for its biological activity.

PropertyValue
IUPAC Name4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
Molecular FormulaC12H13BrN2O2S
Molecular Weight329.21 g/mol
Purity≥95%

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the benzo[d]thiazole core : Cyclization of 2-aminothiophenol with appropriate aldehydes or ketones.
  • Alkylation : Introduction of the prop-2-yn-1-yl group using propargyl bromide in the presence of a base.
  • Hydrobromide salt formation : Treatment with hydrobromic acid.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

Antimicrobial Activity

Benzo[d]thiazole derivatives are known for their antimicrobial properties. The presence of the thiazole ring enhances activity against various bacteria and fungi. Preliminary studies suggest that 4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide may possess significant antimicrobial effects.

Anticancer Properties

Many derivatives of benzo[d]thiazole have been studied for their potential to inhibit cancer cell proliferation. This compound's unique structure may allow it to interact with cellular pathways involved in cancer progression.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways. This has implications for drug development targeting various diseases.

The exact mechanism of action for 4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity and leading to biological effects.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Antimicrobial Studies : A study assessing the antimicrobial efficacy of thiazole derivatives found that compounds similar to 4,7-dimethoxy derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.
  • Anticancer Research : Research focusing on benzo[d]thiazole derivatives indicated that these compounds could induce apoptosis in cancer cell lines through specific signaling pathways.
  • Enzyme Interaction Studies : Investigations into enzyme inhibition by thiazole derivatives revealed potential applications in treating metabolic disorders by modulating enzyme activity.

Q & A

Basic Research Question

  • Synthetic Routes : The compound can be synthesized via a two-component reaction involving diazonium salts and functionalized thioureas. For example, reacting diazonium salts derived from substituted anilines with N-acyl-N'-aryl thioureas in the presence of sodium tert-butoxide yields benzo[d]thiazole-2(3H)-imine derivatives. Hydrobromide salts are then formed by protonation with HBr .
  • Key Steps :
    • Diazonium salt preparation via diazotization of aromatic amines.
    • Coupling with thiourea derivatives under strong basic conditions (e.g., sodium tert-butoxide).
    • Acidification with hydrobromic acid to isolate the hydrobromide salt.
  • Yield Optimization : Moderate yields (~50–75%) are typical, influenced by substituent electronic effects and reaction time .

Which spectroscopic and analytical techniques are essential for characterizing this compound?

Basic Research Question

  • Primary Methods :
    • FT-IR : Identifies functional groups (e.g., C=Nimine stretch at ~1595 cm⁻¹ and NH vibrations at ~3300 cm⁻¹) .
    • NMR Spectroscopy :
  • ¹H-NMR : Confirms aromatic proton environments (δ 7.03–7.67 ppm for Ar–H) and NH protons (δ ~10.1 ppm).
  • ¹³C-NMR : Assigns carbons in the benzo[d]thiazole ring (δ 114–142 ppm) and alkyne substituents .
    • Elemental Analysis : Validates purity by matching calculated and observed C, H, N, and S content .

How can computational modeling predict the electronic and structural properties of this compound?

Advanced Research Question

  • DFT Studies : Density Functional Theory (DFT) calculations can model:
    • Electron Distribution : Frontier molecular orbitals (HOMO-LUMO) to assess reactivity.
    • Conformational Analysis : Puckering parameters (e.g., Cremer-Pople coordinates) for the benzo[d]thiazole ring .
    • Nonlinear Optical (NLO) Properties : Polarizability and hyperpolarizability for optoelectronic applications .
  • Software Tools : Gaussian or ORCA packages with B3LYP/6-31G(d) basis sets are commonly used .

What strategies address low reaction yields in the synthesis of this hydrobromide salt?

Advanced Research Question

  • Reaction Optimization :
    • Base Selection : Sodium tert-butoxide enhances deprotonation efficiency compared to weaker bases .
    • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
    • Temperature Control : Reflux conditions (80–100°C) balance reaction rate and side-product formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials .

How is the puckering conformation of the benzo[d]thiazole ring analyzed experimentally and computationally?

Advanced Research Question

  • X-ray Crystallography : Resolves ring puckering using Cremer-Pople coordinates (amplitude qq, phase angle ϕ\phi) to quantify nonplanarity .
  • Torsion Angle Analysis : Compares experimental (crystallographic) and DFT-calculated dihedral angles to validate ring distortion .

What biological evaluation methods are suitable for assessing this compound's pharmacological potential?

Advanced Research Question

  • In Vitro Screening :
    • Enzyme Inhibition Assays : Dose-dependent activity against targets (e.g., kinases, oxidases) using fluorescence/absorbance readouts .
    • Cytotoxicity Profiling : MTT assay on cell lines to determine IC₅₀ values .
  • In Vivo Models : Cardioprotective or neuroprotective efficacy in rodent models, with pharmacokinetic (PK) studies measuring plasma half-life and metabolite formation via HPLC .

How do substituent modifications (e.g., methoxy, propargyl) influence the compound's reactivity and bioactivity?

Advanced Research Question

  • Electronic Effects :
    • Methoxy groups enhance electron density, stabilizing intermediates during synthesis .
    • Propargyl substituents enable click chemistry for bioconjugation .
  • Structure-Activity Relationships (SAR) :
    • Bulkier aryl groups reduce solubility but may improve target binding affinity.
    • Hydrobromide salt formation increases aqueous solubility for in vivo studies .

What are the challenges in scaling up synthesis while maintaining purity?

Advanced Research Question

  • Process Considerations :
    • Batch vs. Flow Chemistry : Continuous flow systems improve reproducibility for diazonium reactions .
    • Byproduct Management : Recrystallization (ethanol/water) removes hydrobromide salt impurities .
  • Quality Control : Routine HPLC monitoring (C18 column, acetonitrile/water gradient) ensures >95% purity .

How can NMR data distinguish between tautomeric forms of the benzo[d]thiazol-2(3H)-imine core?

Advanced Research Question

  • Tautomer Identification :
    • ¹H-NMR : NH proton signals (δ ~10 ppm) confirm the imine tautomer over thione forms.
    • NOESY : Correlates spatial proximity of protons to resolve tautomeric equilibria .
  • Dynamic NMR : Variable-temperature studies detect tautomerization rates in solution .

What advanced spectroscopic methods resolve ambiguities in structural assignments?

Advanced Research Question

  • 2D NMR Techniques :
    • HSQC/HMBC : Correlates ¹H-¹³C couplings to assign quaternary carbons and substituent positions .
    • COSY : Maps proton-proton connectivity in the aromatic region.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ ion) with <5 ppm error .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
Reactant of Route 2
Reactant of Route 2
4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.